molecular formula C20H14S B15454078 Naphthalene, 1-(2-naphthalenylthio)- CAS No. 62393-34-4

Naphthalene, 1-(2-naphthalenylthio)-

Cat. No.: B15454078
CAS No.: 62393-34-4
M. Wt: 286.4 g/mol
InChI Key: CHQNATAAAQFKNG-UHFFFAOYSA-N
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Description

Naphthalene, 1-(2-naphthalenylthio)-, is a sulfur-containing polycyclic aromatic hydrocarbon (PAH) derivative. Structurally, it consists of a naphthalene backbone with a thioether (-S-) linkage at the 1-position, bonded to a second naphthalene ring at the 2-position. This compound belongs to the class of naphthalene thioethers, which are characterized by their sulfur atoms replacing oxygen in ether-like configurations.

Properties

CAS No.

62393-34-4

Molecular Formula

C20H14S

Molecular Weight

286.4 g/mol

IUPAC Name

1-naphthalen-2-ylsulfanylnaphthalene

InChI

InChI=1S/C20H14S/c1-2-8-17-14-18(13-12-15(17)6-1)21-20-11-5-9-16-7-3-4-10-19(16)20/h1-14H

InChI Key

CHQNATAAAQFKNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)SC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical properties of Naphthalene, 1-(2-naphthalenylthio)-, with related compounds:

Compound Name Molecular Formula Molecular Weight CAS Number Key Properties
Naphthalene C₁₀H₈ 128.17 g/mol 91-20-3 Volatile, white crystalline solid; low water solubility
1-Methylnaphthalene C₁₁H₁₀ 142.20 g/mol 90-12-0 Higher lipophilicity than naphthalene; used as a solvent
1-(Phenylthio)naphthalene C₁₆H₁₂S 236.33 g/mol 7570-98-1 Thioether linkage; higher molecular weight; potential photochemical reactivity
2-(Methylthio)naphthalene C₁₁H₁₀S 174.26 g/mol 7433-79-6 Methyl-sulfur substituent; likely lower volatility than naphthalene

Key Observations :

  • Sulfur Substitution : Thioether derivatives (e.g., 1-(phenylthio)naphthalene) exhibit higher molecular weights and altered solubility compared to parent naphthalene or methylated analogs. The sulfur atom may increase reactivity in redox environments .
  • Toxicity : Methylnaphthalenes (e.g., 1-methylnaphthalene) are associated with respiratory and hepatic effects in animal studies . Thioether derivatives may pose similar or enhanced risks due to metabolic activation of sulfur groups, though direct data are lacking.
Toxicological Profiles
  • Naphthalene: Causes hemolytic anemia, cataracts, and respiratory tract irritation in humans. Metabolites like 1,2-naphthoquinone are implicated in oxidative stress .
  • 1-Methylnaphthalene : Shows similar toxicity to naphthalene but with lower acute lethality in rodent studies. Chronic exposure linked to lung and liver damage .
  • Thioether Derivatives: Limited data exist, but sulfur-containing PAHs often exhibit enhanced persistence in biological systems.
Analytical Methods

Analytical challenges for naphthalene derivatives include isolating metabolites and quantifying low concentrations in biological matrices. For naphthalene and its methyl analogs, methods like gas chromatography-mass spectrometry (GC-MS) are standard . Thioether derivatives may require specialized techniques (e.g., high-performance liquid chromatography with sulfur-specific detection) due to their unique physicochemical properties .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 1-(2-naphthalenylthio)-naphthalene, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, thiol-naphthalene derivatives may react with halogenated naphthalenes under catalytic conditions (e.g., CuCl₂-Al₂O₃ in benzene) to form the thioether bond . Purity validation requires chromatographic techniques (HPLC, GC-MS) and spectroscopic methods (¹H/¹³C NMR, FT-IR). Mass spectrometry (electron ionization) is critical for confirming molecular weight and structural integrity .

Q. What are the key physicochemical properties of 1-(2-naphthalenylthio)-naphthalene, and how are they experimentally determined?

  • Methodological Answer : Key properties include melting point, solubility, logP (octanol-water partition coefficient), and UV-Vis absorption spectra. Differential scanning calorimetry (DSC) determines thermal stability, while polarimetry or X-ray crystallography resolves stereochemistry. Gas-phase ion energetics data (e.g., ionization energy) can be sourced from NIST databases .

Q. How should researchers design in vitro assays to assess the compound’s cytotoxicity?

  • Methodological Answer : Use cell lines (e.g., HepG2, HEK293) exposed to graded concentrations (0.1–100 µM) over 24–72 hours. Measure viability via MTT assay, apoptosis via flow cytometry (Annexin V/PI staining), and oxidative stress via ROS-sensitive dyes (e.g., DCFH-DA). Include positive controls (e.g., cisplatin) and validate results with triplicate replicates .

Advanced Research Questions

Q. How can contradictions in reported toxicity data for naphthalene derivatives be resolved?

  • Methodological Answer : Conduct a systematic review following ATSDR guidelines:

  • Step 1 : Screen literature using inclusion criteria (Table B-1) focusing on route (inhalation/oral), species (human/rodent), and outcomes (e.g., hepatic/renal effects) .
  • Step 2 : Apply risk-of-bias assessment (Table C-6) to evaluate study quality (e.g., randomization, blinding) .
  • Step 3 : Use meta-analysis to quantify heterogeneity (I² statistic) and identify confounders (e.g., dose variability, metabolic differences) .

Q. What advanced techniques are used to elucidate the metabolic pathways of 1-(2-naphthalenylthio)-naphthalene?

  • Methodological Answer :

  • In vitro : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS. Identify phase I (oxidation, hydrolysis) and phase II (glucuronidation, sulfation) products .
  • In silico : Use software like ADMET Predictor™ or GLORYx to predict metabolite structures and enzymatic interactions .
  • Isotope labeling : Track metabolic fate using ¹⁴C-labeled compounds in rodent models .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for antimicrobial applications?

  • Methodological Answer :

  • Modifications : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the naphthalene ring to enhance membrane permeability .
  • Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC/MBC). Compare with analogs like 1-(2-chloroethyl)naphthalene .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict interactions with bacterial targets (e.g., DNA gyrase) .

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